molecular formula C10H17ClN2 B2766268 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride CAS No. 2138082-17-2

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride

Cat. No. B2766268
M. Wt: 200.71
InChI Key: UENYYOJLBMYROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience.

Mechanism Of Action

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors. It has been shown to have a high affinity for both receptors, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has also been shown to have potent analgesic and anti-inflammatory effects, which are likely mediated by its activation of the CB1 receptor.

Biochemical And Physiological Effects

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has been shown to have a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride in lab experiments is its potent cannabinoid receptor agonist activity, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. However, one limitation of using 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its potential use in the treatment of anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride and its potential for off-target effects.

Synthesis Methods

The synthesis of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride involves several steps, including the condensation of cyclohexanone with hydrazine to form 1-cyclohexyl-1H-pyrazole-3-carboxylic acid, followed by the esterification of the carboxylic acid with methanol and subsequent reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with hydrochloric acid to form 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride.

Scientific Research Applications

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potent cannabinoid receptor agonist activity, which makes it useful for studying the physiological and biochemical effects of the endocannabinoid system. 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.

properties

IUPAC Name

1-(cyclohexylmethyl)pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-5-10(6-3-1)9-12-8-4-7-11-12;/h4,7-8,10H,1-3,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENYYOJLBMYROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-1H-pyrazole hydrochloride

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